molecular formula C13H13NO B018783 N-Hydroxy-3-methyl-N-phenylaniline CAS No. 104613-43-6

N-Hydroxy-3-methyl-N-phenylaniline

Cat. No. B018783
M. Wt: 199.25 g/mol
InChI Key: PLQVBLYEPJDZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-3-methyl-N-phenylaniline, commonly known as NMPHA, is an organic compound that belongs to the class of anilines. It is widely used in scientific research due to its unique properties and potential applications. NMPHA is a versatile compound that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of NMPHA involves its ability to scavenge free radicals and inhibit the activity of enzymes such as tyrosinase. NMPHA has been found to have a strong radical scavenging activity, which is attributed to its ability to donate a hydrogen atom to a free radical. It has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.

Biochemical And Physiological Effects

NMPHA has been found to have various biochemical and physiological effects, including its ability to protect against oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function. NMPHA has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

NMPHA has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility. It can be easily synthesized using different methods, and it has been found to have various applications in scientific research. However, NMPHA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of NMPHA, including its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects. NMPHA can also be studied for its potential use as a radical scavenger and antioxidant in food and cosmetic industries. Additionally, the development of new methods for the synthesis of NMPHA and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, N-Hydroxy-3-methyl-N-phenylaniline is a versatile compound that has various scientific research applications. It can be synthesized using different methods, and it has been found to have various biochemical and physiological effects. Although NMPHA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy. The study of NMPHA can lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

NMPHA can be synthesized using different methods, including the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitric acid, and the reaction of N-methyl-N-phenyl-p-phenylenediamine with sodium hypochlorite. The most commonly used method is the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, which yields NMPHA in high yield and purity.

Scientific Research Applications

NMPHA has been found to have various scientific research applications, including as a radical scavenger, an antioxidant, a metal chelator, and a tyrosinase inhibitor. It has also been used as a precursor for the synthesis of other compounds, such as N-phenylhydroxylamine and N-phenylhydroxylamine sulfate. NMPHA has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

104613-43-6

Product Name

N-Hydroxy-3-methyl-N-phenylaniline

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(3-methylphenyl)-N-phenylhydroxylamine

InChI

InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

PLQVBLYEPJDZEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)O

Origin of Product

United States

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